Vardenafil is a well-known phosphodiesterase type 5 (PDE5) inhibitor, primarily used for the treatment of erectile dysfunction (ED). It operates by enhancing erectile function through the selective inhibition of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. The increased levels of cGMP lead to smooth muscle relaxation and increased blood flow to the penis, thereby facilitating erection1.
Clinical studies have demonstrated that vardenafil is effective in treating ED of various etiologies, including diabetes mellitus and post-radical prostatectomy conditions. Men receiving vardenafil have reported significant improvements in erectile function, as measured by the International Index of Erectile Function (IIEF) and other sexual encounter profile questions. The drug has been well-tolerated with mild to moderate side effects1.
Vardenafil's ability to inhibit the RhoA/Rho kinase signaling pathway suggests its potential application in treating conditions like OAB. In spontaneously hypertensive rats, a model prone to develop OAB, vardenafil treatment resulted in improved urodynamic parameters, indicating a therapeutic role beyond ED2.
The role of vardenafil in reducing oxidative stress and reversing PAH has been explored in both animal models and human patients. By increasing NO levels and adjusting the balance of oxidative/anti-oxidative enzymes, vardenafil has shown promise in attenuating pulmonary artery remodeling and reducing pulmonary vascular resistance, thereby improving cardiac output and potentially serving as a therapy for PAH3.
The therapeutic effects of vardenafil are attributed to its action on the cGMP pathway. By inhibiting PDE5, vardenafil prevents the breakdown of cGMP, which results in vasodilation and improved blood flow. This mechanism is not only effective in the corpus cavernosum for treating ED but also has implications in other tissues where PDE5 is present. For instance, in the bladder of spontaneously hypertensive rats, vardenafil modulates bladder contractility through cGMP-mediated inhibition of the RhoA/Rho kinase signaling pathway, which is known to be involved in the pathophysiology of overactive bladder (OAB)2. Additionally, vardenafil has been shown to reduce oxidative stress and reverse pulmonary arterial hypertension (PAH) by enhancing nitric oxide (NO) levels and modulating the expression of oxidative/anti-oxidative enzymes in lung tissue3.
This compound can be classified as a nitrogen-containing heterocyclic compound due to the presence of imidazole and triazine rings in its structure. Its specific classification can be further delineated into:
The synthesis of 2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one involves several key steps that utilize standard organic synthesis techniques. While specific synthetic routes may vary based on the desired yield and purity, the following general method outlines the typical approach:
The molecular formula of 2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one is , with a molar mass of approximately 459.56 g/mol.
The compound features:
The predicted density of the compound is approximately with a melting point range of . It shows slight solubility in dimethyl sulfoxide when heated.
The chemical reactivity of this compound is influenced by its functional groups:
Potential reactions include:
The physical properties include:
Chemical properties include:
These properties suggest potential applications in drug formulation where solubility and stability are critical factors.
This compound holds promise in various scientific fields:
Future research may focus on:
This compound belongs to the imidazotriazinone class of heterocyclic organic molecules, specifically categorized as a selective phosphodiesterase type 5 inhibitor analog. Its core structure features a fused imidazo[5,1-f][1,2,4]triazin-4-one ring system substituted with methyl and propyl groups, linked via a phenyl bridge to an ethoxy group and a piperidine-1-sulfonyl moiety . The molecular formula is C₂₂H₂₉N₅O₄S, with a molecular weight of 459.56 g/mol .
Structurally, it is classified as pseudo-vardenafil—a close analog of the pharmaceutical agent vardenafil (used in erectile dysfunction therapy). The key distinction lies in the replacement of vardenafil’s ethylpiperazine sulfonamide group with a piperidine sulfonamide unit . This modification alters electronic properties and binding affinity while retaining the core pharmacophore. The compound’s significance extends to:
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | 2-(2-Ethoxy-5-(piperidine-1-sulfonyl)phenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one |
CAS Number | 224788-34-5 |
Molecular Formula | C₂₂H₂₉N₅O₄S |
Exact Mass | 459.194 g/mol |
SMILES | CCCc1nc(C)c2C(=O)NC(=Nn12)c3cc(ccc3OCC)S(=O)(=O)N4CCCCC4 |
The compound emerged indirectly through pharmaceutical research on PDE5 inhibitors, paralleling the development of vardenafil (marketed as Levitra®). Key milestones include:
Unlike vardenafil hydrochloride trihydrate (330808-88-3)—a well-documented API with defined hydration states—this piperidine variant remains an unapproved research compound [1]. Its discovery underscores the role of post-marketing surveillance in identifying structurally modified bioactive molecules.
The molecule’s architecture integrates three pharmacologically active domains:
Table 2: Structural Comparison with Key Analogs
Feature | This Compound | Vardenafil (API) | N-Desethyl Vardenafil |
---|---|---|---|
CAS Number | 224788-34-5 | 330808-88-3 | 448184-46-1 |
Sulfonamide Group | Piperidine | 4-Ethylpiperazine | Piperazine |
Molecular Formula | C₂₂H₂₉N₅O₄S | C₂₃H₃₂N₆O₄S·HCl·3H₂O | C₂₁H₂₈N₆O₄S |
Molecular Weight | 459.56 g/mol | 579.11 g/mol | 460.55 g/mol |
Relevance Highlights:
This compound exemplifies targeted molecular editing to probe pharmacological boundaries while circumventing intellectual property constraints—a cornerstone of contemporary medicinal chemistry.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: